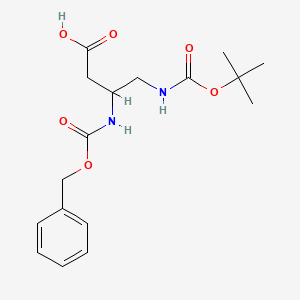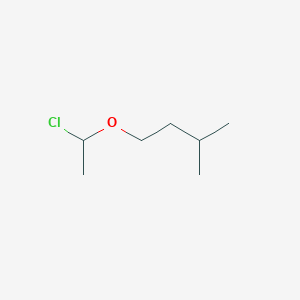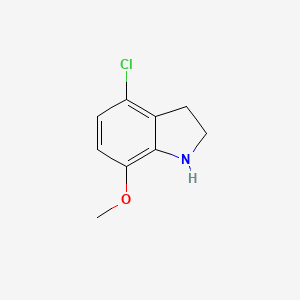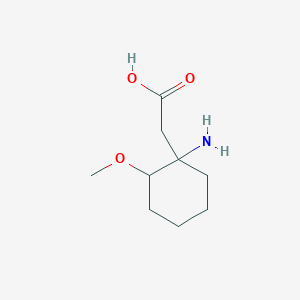
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of carbamate and contains both amino and hydroxy functional groups, making it a versatile compound in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-hydroxypropylamine and cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production methods may also involve the use of advanced purification techniques such as chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their activity, and modulating biochemical processes.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(3-amino-2-hydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)-N-cyclopropylcarbamate
- tert-Butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate
Uniqueness
tert-Butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate is unique due to its combination of amino, hydroxy, and cyclopropyl groups. This unique structure imparts specific reactivity and properties, making it valuable in various applications. The presence of the cyclopropyl group enhances its stability and resistance to metabolic degradation, which is advantageous in medicinal chemistry.
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
tert-butyl N-(3-amino-2-hydroxypropyl)-N-cyclopropylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(8-4-5-8)7-9(14)6-12/h8-9,14H,4-7,12H2,1-3H3 |
InChIキー |
PTIIZLYJXDRJSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC(CN)O)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole](/img/structure/B13313748.png)
![1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13313762.png)





![3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)


![Ethyl 1-aminospiro[4.4]nonane-1-carboxylate](/img/structure/B13313806.png)
![5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid](/img/structure/B13313819.png)

